molecular formula C11H13Br2NO B309921 2,5-dibromo-N-isobutylbenzamide

2,5-dibromo-N-isobutylbenzamide

Cat. No.: B309921
M. Wt: 335.03 g/mol
InChI Key: HLPMQTUVWAASCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-N-isobutylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. The structural motif of the N-isobutylbenzamide group is found in compounds investigated for various biological activities . Specifically, the bromine substituents on the aromatic ring make this compound a valuable intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions, to create more complex molecules for screening and development. Researchers are exploring the potential of such halogenated benzamides as modulators of protein function. Related benzamide analogs have been studied for their interactions with enzymatic targets, such as triosephosphate isomerase (TIM) and thioredoxin reductase (TrxR) in parasitology . These enzymes are crucial in glycolytic pathways and for maintaining redox homeostasis in protozoan parasites, suggesting potential research applications in developing novel therapeutic agents for parasitic diseases like giardiasis and amoebiasis . The mechanism of action for related compounds often involves targeted inhibition of such essential parasitic enzymes, providing a starting point for investigating the properties of this specific derivative.

Properties

Molecular Formula

C11H13Br2NO

Molecular Weight

335.03 g/mol

IUPAC Name

2,5-dibromo-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13Br2NO/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

HLPMQTUVWAASCC-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,5 Dibromo N Isobutylbenzamide and Analogues

De Novo Synthesis Strategies

De novo synthesis offers flexibility in introducing desired functionalities at specific positions of the benzamide (B126) scaffold. This approach involves the sequential construction of the molecule, including the formation of the benzamide core, introduction of the bromine atoms, and attachment of the N-isobutyl group.

The formation of the benzamide core is a fundamental step. A common and effective method is the acylation of an amine with a benzoic acid derivative. For the synthesis of N-isobutylbenzamide, this would typically involve the reaction of isobutylamine (B53898) with a suitably substituted benzoic acid or its more reactive derivative, such as an acyl chloride. The reaction of 4-bromobenzoyl chloride with isobutylamine in dichloromethane (B109758) is known to produce the corresponding amide in high yields (over 85%) under anhydrous conditions through a nucleophilic acyl substitution mechanism. smolecule.com

Another approach to the benzamide core is the catalytic hydration of a benzonitrile. For instance, platinum-catalyzed hydration of 4-bromobenzonitrile (B114466) can provide a one-step route to the corresponding benzamide. smolecule.com

The introduction of two bromine atoms at the 2 and 5 positions of the benzene (B151609) ring requires careful control of regioselectivity. Electrophilic aromatic substitution is the primary method for bromination. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of bromination.

Recent studies have highlighted peptide-catalyzed bromination as a method for achieving enantioselective synthesis of atropisomeric benzamides. acs.orgacs.orgresearchgate.net While the primary focus of these studies is on stereoselectivity, they also demonstrate techniques for di- and tri-bromination of benzamide substrates. acs.orgacs.org The use of reagents like dibromodimethylhydantoin (DBDMH) in the presence of a peptide catalyst can lead to the formation of stable, axially chiral brominated benzamides in high yields. nih.gov

Furthermore, promoter regulation can be used to achieve switchable site-selective C(sp²)-H bromination of benzanilides. mdpi.com By selecting appropriate promoters, it is possible to direct bromination to specific positions on either the aniline (B41778) or the benzoyl moiety. mdpi.com

The introduction of the isobutyl group onto the nitrogen atom of the benzamide can be achieved through N-alkylation. Traditional N-alkylation methods often involve the use of alkyl halides. rsc.org However, these can be toxic and their reactivity can be difficult to control. thieme-connect.com

More recent and efficient methods for N-alkylation of amides have been developed. Palladium(II) pincer complexes have been shown to be effective catalysts for the N-alkylation of benzamides with alcohols, offering good to excellent yields. rsc.org Another innovative approach involves the use of trialkyl phosphates as alkylating agents, which are less toxic and easier to handle than alkyl halides. thieme-connect.com This method has been successfully applied to the N-alkylation of various amides, including benzanilides. thieme-connect.com The reaction of N-isobutylamine with benzoyl chloride under Schotten-Baumann conditions is a direct method to form N-isobutylbenzamide. umich.edu

The synthesis of 2,5-dibromo-N-isobutylbenzamide can be designed using either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of two key fragments, for example, 2,5-dibromobenzoic acid and isobutylamine, which are then coupled in the final step. This approach is generally more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of target molecules. sathyabama.ac.inwikipedia.org For instance, N-isobutylbenzamide could be synthesized first and then subjected to regioselective dibromination to yield the final product. This strategy is particularly useful for creating a library of related compounds for screening purposes. wikipedia.org Diversity-oriented synthesis (DOS) is a powerful divergent strategy that aims to generate skeletal diversity from a common starting material. wikipedia.org

Precursor-Based Synthesis and Chemical Modifications

An alternative to de novo synthesis is to start from a commercially available or readily synthesized precursor that already contains some of the required structural features.

A highly practical approach for the synthesis of this compound is to start from a brominated benzoic acid precursor. The most logical starting material would be 2,5-dibromobenzoic acid.

The synthesis would proceed via the following steps:

Activation of the carboxylic acid: 2,5-dibromobenzoic acid would first be converted to a more reactive species, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amidation: The resulting 2,5-dibromobenzoyl chloride would then be reacted with isobutylamine to form the desired this compound. This reaction is a nucleophilic acyl substitution and is generally high-yielding.

This precursor-based approach is often preferred for its directness and the ready availability of the starting materials.

Functional Group Interconversions on Related Benzamides

Functional group interconversion (FGI) is a critical strategy in the synthesis of complex molecules, allowing for the transformation of one functional group into another. ub.edu In the context of benzamides, FGIs are employed to introduce or modify substituents on the aromatic ring or the amide side chain, often late in a synthetic sequence to access a variety of analogues from a common intermediate.

A primary route for synthesizing substituted benzamides involves the acylation of an amine with a substituted benzoyl chloride. However, many synthetic pathways rely on modifying a pre-formed benzamide scaffold. For instance, the cyano group is a versatile functional group that can be readily converted into amines, ketones, or aldehydes. rsc.org Ruthenium(II)-catalyzed C-H cyanations have been shown to be effective for introducing a cyano group ortho to the amide directing group with high site-selectivity and tolerance for other functional groups like esters and halides. rsc.org

Another common interconversion involves the transformation of aryl amines into aryl halides via diazotization followed by a Sandmeyer or related reaction. For example, a synthetic route to 2,5-dibromopyridine, an analogue of a dibromobenzene system, starts from 2-amino-5-bromopyridine. chemicalbook.com This amino group is converted to a diazonium salt and subsequently displaced by a bromide, a reaction directly applicable to aniline precursors of benzamides. chemicalbook.com

Halogen-metal exchange is another powerful FGI, particularly for aryl bromides. The selective lithiation of one bromo substituent over another can be achieved, followed by trapping with an electrophile to introduce a new functional group. nih.gov This method allows for the regioselective functionalization of poly-halogenated benzamides, providing access to complex substitution patterns that would be difficult to achieve otherwise. nih.gov

The Hofmann Rearrangement represents a classic FGI where a primary amide is converted into a primary amine with one fewer carbon atom. This reaction proceeds with retention of configuration at the migrating group, a key stereochemical outcome. numberanalytics.com While this reaction transforms the amide functionality itself, it is a fundamental FGI within the broader class of related compounds.

The following table summarizes key functional group interconversions applicable to the synthesis of substituted benzamides.

Table 1: Examples of Functional Group Interconversions on Benzamide Scaffolds

Starting Functional GroupTarget Functional GroupReagents/Reaction TypeReference
C-H Bond (ortho to amide)Cyano Group (-CN)Ru(II) catalyst, Carboxylate assistance rsc.org
Amino Group (-NH₂)Bromo Group (-Br)NaNO₂, HBr, CuBr (Sandmeyer) chemicalbook.comgoogle.com
Bromo Group (-Br)Various Electrophilesn-BuLi (Lithiation), then E⁺ (e.g., I₂) nih.gov
Amide (-CONH₂)Amine (-NH₂)Br₂, NaOH (Hofmann Rearrangement) numberanalytics.com

Catalyst-Mediated Synthetic Routes and Optimization (e.g., Palladium-catalyzed reactions)

Catalyst-mediated reactions, particularly those employing palladium, have become indispensable for the synthesis of substituted benzamides due to their efficiency, functional group tolerance, and broad applicability. rsc.orgnih.gov These methods often provide milder and more selective alternatives to classical synthetic approaches. rsc.org

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides or triflates with primary or secondary amines. organic-chemistry.org This reaction is directly applicable to the synthesis of N-isobutylbenzamides from an appropriately substituted aryl halide and isobutylamine. Optimization of this reaction typically involves screening various palladium precatalysts, phosphine (B1218219) ligands, and bases to achieve high yields.

Beyond C-N coupling, palladium catalysts are extensively used for C-C bond formation. For instance, a decarbonylative coupling of phthalimides with aryl boronic acids, mediated by nickel, provides access to ortho-substituted benzamides. nsf.gov Although this example uses nickel, palladium-catalyzed cross-coupling reactions like the Suzuki and Hiyama couplings are fundamental. The Suzuki coupling can be used to functionalize a bromo-substituted benzamide, such as this compound, by reacting it with an organoboron reagent to form a new carbon-carbon bond at one of the bromine sites.

Recent advancements have expanded the scope of palladium catalysis. One novel method involves the synthesis of tetrasubstituted allenes through the cross-coupling of 2,2-diarylvinyl bromides with diazo compounds. nih.gov This reaction proceeds via a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate, showcasing the discovery of new transformations through mechanistic understanding. nih.gov Similarly, palladium-catalyzed reactions have been developed for the synthesis of isoindolines and sulfinamides from aryl halides, demonstrating the versatility of this catalytic system. nih.govrsc.org

Optimization of these catalytic reactions is crucial for achieving desired outcomes. Key parameters that are often varied include the choice of catalyst and ligand, the solvent, the base, and the reaction temperature. For example, in a palladium-catalyzed synthesis of allenes, the ligand dpph, which has a flexible six-carbon linkage, was found to be optimal. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Benzamide Synthesis and Functionalization

Reaction TypeSubstratesCatalyst/Ligand System (Example)Product TypeReference
Buchwald-Hartwig AminationAryl Halide, AminePd(OAc)₂, Phosphine LigandN-Aryl/Alkyl Amine organic-chemistry.org
Suzuki CouplingAryl Halide, Boronic AcidPd(PPh₃)₄Biaryl CompoundN/A
Hiyama CouplingAryl Halide, OrganosilanePd Catalyst, NaOH or TBAFAryl-Alkyl Ether/Aryl-Vinyl rsc.org
Carbene Insertion2,2-diarylvinyl bromide, Diazo compoundPd(OAc)₂, DPPETetrasubstituted Allene nih.gov
Addition to N-SulfinylaminesAryl Halide, N-SulfinylaminePd CatalystSulfinamide nih.gov

Stereochemical Considerations and Regioselectivity Control in Synthesis

The synthesis of highly substituted benzamides like this compound requires precise control over the placement of substituents (regioselectivity) and, in some cases, their spatial arrangement (stereoselectivity).

Regioselectivity refers to the preferential formation of one constitutional isomer over others. egrassbcollege.ac.inyoutube.com In the synthesis of aromatic compounds, regioselectivity is often governed by the electronic and steric properties of existing substituents. For example, in the electrophilic bromination of a substituted benzamide, the incoming bromine atom will be directed to specific positions (ortho, meta, or para) relative to the existing groups. The amide group itself is an ortho-, para-directing group, while the bromo substituents are deactivating but also ortho-, para-directing. The final substitution pattern arises from the combined directing effects of all substituents. Catalyst-based methods can also provide high regioselectivity. Ruthenium-catalyzed C-H cyanation of meta-substituted benzamides shows a strong preference for functionalization at the less sterically hindered ortho position. rsc.org

Stereoselectivity becomes a critical consideration when chiral centers or other stereogenic elements are present in the molecule. egrassbcollege.ac.in For certain substituted benzamides, particularly those with bulky groups at the ortho position, rotation around the aryl-carbonyl (C-Ar) bond can be restricted. This gives rise to a form of axial chirality known as atropisomerism, where the molecule and its mirror image are non-superimposable and can be isolated as separate enantiomers. nih.gov

The enantioselective synthesis of such atropisomeric benzamides has been achieved using catalyst-controlled methods. For example, a tetrapeptide catalyst has been used to perform enantioselective brominations of phenolic benzamides. nih.gov In these reactions, the catalyst forms a complex with the substrate, and the initial bromination occurs regioselectively at the position ortho to both the phenol (B47542) and the amide carbonyl. This first bromination event is stereochemistry-determining, establishing the axial chirality of the final product with high enantiomeric excess. nih.gov The stereochemical outcome is highly dependent on the substrate structure; blocking the putative stereochemistry-determining site with another substituent can lead to a significant drop in enantioselectivity. nih.gov

The following table outlines factors influencing selectivity in the synthesis of substituted benzamides.

Table 3: Factors Controlling Selectivity in Benzamide Synthesis

Selectivity TypeControlling FactorsExample ApplicationReference
Regioselectivity Electronic directing effects of substituentsElectrophilic Aromatic SubstitutionN/A
Steric hindrance around reaction siteRu-catalyzed C-H cyanation ortho to the amide rsc.org
Catalyst directing-group interactionsMetal-halogen exchange at a specific bromide nih.gov
Stereoselectivity Restricted rotation (Atropisomerism)Synthesis of ortho-substituted benzamides nih.gov
(Enantioselectivity)Chiral catalysts (e.g., peptides)Asymmetric bromination to form chiral atropisomers nih.gov
(Diastereoselectivity)Substrate control (pre-existing chiral centers)Reactions on chiral benzamide substrates egrassbcollege.ac.in

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo N Isobutylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it reveals the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2,5-dibromo-N-isobutylbenzamide is predicted to display distinct signals corresponding to the aromatic protons and the protons of the N-isobutyl group. The aromatic region would feature three protons on the dibrominated ring. The proton at C6 (H-6), positioned between two bromine atoms, would likely appear as a doublet. The proton at C4 (H-4) would be a doublet of doublets due to coupling with H-3 and H-6. The proton at C3 (H-3), adjacent to the carbonyl group, would also present as a doublet.

The isobutyl group would produce a characteristic set of signals: a doublet for the two methylene (B1212753) protons (N-CH₂) coupled to the adjacent methine proton, a multiplet for the methine proton (CH) coupled to both the methylene and the two methyl groups, and a doublet for the six equivalent methyl protons (CH₃). The amide proton (NH) would likely appear as a triplet, arising from coupling to the adjacent methylene (CH₂) protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H-37.55 - 7.65d~8.5
Aromatic H-47.40 - 7.50dd~8.5, ~2.5
Aromatic H-67.75 - 7.85d~2.5
Amide NH6.20 - 6.40t~6.0
Methylene (N-CH₂)3.20 - 3.30t~6.5
Methine (CH)1.85 - 2.00m-
Methyl (CH₃)₂0.90 - 1.00d~6.7

Note: Data is predicted based on theoretical principles and analysis of similar compounds. Solvent: CDCl₃.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are anticipated. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield shift. The six aromatic carbons would appear in the typical aromatic region (120-140 ppm), with the carbons directly bonded to the electronegative bromine atoms (C-2 and C-5) showing characteristic shifts. The four carbons of the isobutyl group would be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O166 - 168
Aromatic C-1138 - 140
Aromatic C-2118 - 120
Aromatic C-3134 - 136
Aromatic C-4131 - 133
Aromatic C-5120 - 122
Aromatic C-6130 - 132
Methylene (N-CH₂)48 - 50
Methine (CH)28 - 30
Methyl (CH₃)₂19 - 21

Note: Data is predicted based on theoretical principles and analysis of similar compounds. Solvent: CDCl₃.

To unambiguously assemble the molecular structure, two-dimensional NMR experiments are employed. google.com

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include the coupling between the amide NH and the N-CH₂ protons, and the sequential couplings within the isobutyl group (N-CH₂ to CH, and CH to the (CH₃)₂ protons). In the aromatic region, a cross-peak between H-3 and H-4 would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as correlating the N-CH₂ proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. The most critical correlation would be from the methylene protons (N-CH₂) of the isobutyl group to the carbonyl carbon (C=O), which unequivocally confirms the formation of the N-isobutyl amide bond. Further HMBC correlations from the aromatic protons to neighboring carbons would verify the 2,5-dibromo substitution pattern on the aromatic ring. epdf.pub

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used to deduce its structure.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃Br₂NO), the calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula.

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful diagnostic for the presence of two bromine atoms.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₁H₁₄Br₂NO⁺333.9542

Note: Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, then analyzing the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure.

For this compound, the primary fragmentation pathways under electron ionization or collision-induced dissociation would be predicted to involve the cleavage of the amide bond and fragmentation within the N-isobutyl side chain.

Predicted Key Fragmentation Pathways:

Formation of the dibromobenzoyl cation: A major fragmentation would be the cleavage of the C-N bond, leading to the formation of the stable 2,5-dibromobenzoyl cation.

Loss of the isobutyl group: Cleavage of the N-isobutyl bond would result in a fragment corresponding to the dibromobenzamide radical cation.

Alpha-cleavage: Fragmentation at the bond alpha to the nitrogen atom in the side chain would lead to the loss of a propyl radical.

These predicted fragmentation patterns would provide conclusive evidence for the connectivity between the 2,5-dibromobenzoyl unit and the N-isobutyl group.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For an organic molecule like this compound, several methods can be employed for this purpose:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for a uniform shape, the absence of cracks, and clear extinction under polarized light. The diffraction pattern obtained from a preliminary X-ray analysis also serves as a crucial indicator of crystal quality.

As of now, there are no specific published methods detailing the single crystal growth of this compound, nor any reports on the quality of such crystals.

Molecular Conformation and Intramolecular Interactions

A successful single-crystal X-ray diffraction experiment would reveal the precise molecular conformation of this compound. This includes the determination of all bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be:

The planarity of the benzamide (B126) group.

The orientation of the isobutyl group relative to the aromatic ring.

Detailed crystallographic data, including bond lengths and angles for this compound, are not currently available in the public domain. A table of expected bond lengths and angles based on similar known structures could be hypothesized but would await experimental verification.

Hypothetical Crystallographic Data Table

ParameterExpected Value
C-Br Bond Length (Å)~1.90
C=O Bond Length (Å)~1.23
C-N Bond Length (Å)~1.33
N-H Bond Length (Å)~0.86
Aromatic C-C Bond Length (Å)~1.39
C-N-C Bond Angle (°)~122
O=C-N Bond Angle (°)~123

Note: These are generalized values and would require experimental confirmation.

Supramolecular Assemblies and Crystal Packing Motifs

Beyond the individual molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, key interactions would likely include:

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These can form chains or dimeric motifs.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

While a specific, published IR or Raman spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amide)Stretching3400-3200 (broad)3400-3200 (weak)
C-H (Aromatic)Stretching3100-30003100-3000 (strong)
C-H (Aliphatic)Stretching3000-28503000-2850 (strong)
C=O (Amide I)Stretching1680-1630 (strong)1680-1630 (moderate)
N-H (Amide II)Bending1570-1515 (strong)Weak
C=C (Aromatic)Stretching1600-14501600-1450 (strong)
C-NStretching1400-1200Moderate
C-BrStretching680-515680-515 (strong)

The IR spectrum of the related N-isobutylbenzamide would show a strong amide I band around 1640 cm⁻¹ and a prominent N-H stretch. The introduction of two bromine atoms in this compound would be expected to shift some of these frequencies and introduce strong C-Br stretching vibrations in the lower frequency region of the spectrum. The aromatic substitution pattern would also be reflected in the C-H out-of-plane bending region (below 900 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Br stretches, which are often strong in Raman spectra. A detailed analysis of both IR and Raman spectra would provide a comprehensive picture of the vibrational properties of the molecule.

Mechanistic Investigations of Reactions Involving 2,5 Dibromo N Isobutylbenzamide

Elucidation of Reaction Pathways and Transition States

There is no available scientific literature detailing the elucidation of reaction pathways or the characterization of transition states for reactions involving 2,5-dibromo-N-isobutylbenzamide.

Influence of Bromine Substituents on Reactivity and Selectivity

Specific studies on the influence of the 2,5-dibromo substitution pattern on the reactivity and selectivity of this compound have not been reported.

Kinetic and Thermodynamic Aspects of Reactions Modulated by N-Isobutyl Group

No kinetic or thermodynamic data for reactions involving this compound, particularly concerning the influence of the N-isobutyl group, is available in the current body of scientific literature.

Free Radical Mechanisms in Derivatization Processes

There are no published studies that investigate the free radical mechanisms in the derivatization processes of this compound.

Investigation of Biological Activities and Pharmacological Relevance of 2,5 Dibromo N Isobutylbenzamide

In Vitro Biological Assay Methodologies for Target Interactions

In vitro assays are essential tools in pharmacology and drug discovery, conducted in a controlled environment outside of a living organism, such as a test tube or petri dish. These assays are designed to identify and characterize the interaction of a compound with specific biological targets like enzymes, receptors, or cells.

Enzyme Inhibition Studies (e.g., Beta-secretase inhibition)

Enzyme inhibition assays are conducted to determine whether a compound can block or reduce the activity of a specific enzyme. Beta-secretase (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-beta peptides. nih.gov The inhibition of BACE1 is therefore a major therapeutic target. nih.gov

While there are no specific studies on the beta-secretase inhibitory activity of 2,5-dibromo-N-isobutylbenzamide, related benzamide (B126) derivatives have been explored in this context. For instance, some N-isobutylbenzamide derivatives have been identified as beta-secretase inhibitors. smolecule.comgoogle.com Additionally, certain benzamides are being investigated for their potential to inhibit BACE1. These findings suggest a potential avenue of research for this compound, though no direct evidence of its activity as a beta-secretase inhibitor is currently available.

Receptor Binding and Modulation Assays

Receptor binding assays are used to measure the affinity of a compound for a particular receptor. These assays typically involve incubating the compound with a preparation of the target receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity. Modulation assays, on the other hand, assess whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor's function.

There is no publicly available information from research or patents regarding the evaluation of this compound in any receptor binding or modulation assays.

Cell-Based Functional Studies for Protein Modulation

Cell-based functional assays are critical for understanding the effect of a compound on a biological process within a living cell. These studies can measure a wide range of cellular responses, such as changes in gene expression, protein activation, cell proliferation, or cell death (cytotoxicity). For instance, the cytotoxic effects of some dibromo-2-arylquinazolinone derivatives, which share a dibromo-aromatic core, have been evaluated on various cancer cell lines. nih.gov

No cell-based functional studies for the modulation of proteins or cellular processes by this compound have been reported in the scientific literature.

Mechanistic Studies of Biological Action

Mechanistic studies aim to elucidate how a compound exerts its biological effects at the molecular and cellular levels.

Identification of Molecular Targets and Signaling Pathways

Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action. This can involve a variety of techniques, including affinity chromatography, proteomics, and genetic screens. Once a target is identified, further studies are conducted to determine how the compound's interaction with the target affects downstream signaling pathways.

There are no published studies that identify the molecular targets or the signaling pathways modulated by this compound.

Elucidation of Cellular Responses and Processes

Following the identification of molecular targets and signaling pathways, research focuses on the broader cellular consequences of the compound's activity. This includes investigating its effects on cellular processes such as the cell cycle, apoptosis (programmed cell death), and cell migration.

As there is no information on the molecular targets of this compound, there are consequently no studies elucidating its effects on cellular responses and processes.

Advanced Structure-Activity Relationship (SAR) Investigations for Bioactivity Optimization

The exploration of a compound's biological activity is deeply rooted in understanding its chemical structure. For this compound, a systematic investigation into its structure-activity relationships (SAR) is a critical step toward optimizing its potential therapeutic effects. This involves methodically modifying the molecule's structure and assessing how these changes impact its biological activity.

Rational Design Principles for Analogue Synthesis

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov This process often involves computational methods and a deep understanding of the interactions between a molecule and its biological target. nih.govunimi.it For this compound, several rational design principles can be applied to guide the synthesis of analogues with potentially enhanced bioactivity.

The core structure of this compound consists of three key regions that can be systematically modified: the dibrominated phenyl ring, the amide linker, and the N-isobutyl group.

The Phenyl Ring: The bromine atoms at the 2 and 5 positions are significant for their electronic and steric properties. The synthesis of analogues could involve altering the position and nature of these halogen substituents. For instance, replacing bromine with chlorine or fluorine could modulate the compound's lipophilicity and binding interactions. Furthermore, the introduction of other functional groups, such as methyl or methoxy (B1213986) groups, could probe the electronic and steric requirements of the binding pocket.

The Amide Linker: The amide bond is crucial for the structural integrity of the molecule and can participate in hydrogen bonding with biological targets. nih.gov Modifications in this region are generally more conservative. However, bioisosteric replacement, such as with a urea (B33335) or sulfonamide group, could be explored to alter the molecule's geometry and hydrogen bonding capacity. nih.gov

The N-isobutyl Group: This aliphatic chain contributes to the compound's hydrophobicity and can be a key determinant of its binding affinity. Analogues could be synthesized with varying alkyl chain lengths (e.g., N-propyl, N-pentyl) or with branched or cyclic substituents to explore the optimal size and shape for fitting into a putative binding site.

The design of these analogues is often guided by computational techniques like molecular docking, which can predict how a molecule might bind to a specific protein target. researchgate.net These in silico methods help prioritize which analogues to synthesize, saving time and resources. nih.gov

Lead Optimization Strategies Based on Biological Screening

Following the synthesis of a library of analogues based on rational design principles, the next step is to screen them for biological activity. The results of these screens provide the data necessary for lead optimization, a process aimed at refining the structure of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.

A common approach is to establish a quantitative structure-activity relationship (QSAR), where the biological activity of the analogues is correlated with their physicochemical properties. This can help to identify which molecular features are most important for the desired effect.

For instance, a hypothetical screening of this compound analogues against a particular biological target might yield data like that presented in the interactive table below.

Table 1: Hypothetical Bioactivity of this compound Analogues

CompoundR1 (Position 2)R2 (Position 5)N-substituentBiological Activity (IC50, µM)
1 (Parent)BrBrisobutyl10.5
2ClBrisobutyl15.2
3BrClisobutyl8.1
4BrBrpropyl12.8
5BrBrcyclopropyl (B3062369)5.3
6IBrisobutyl22.0
7BrIisobutyl6.7
8BrBrsec-butyl7.9

A bromine at position 2 and a chlorine at position 5 (Compound 3) appears to be slightly more potent than the parent compound.

Replacing the bromine at position 2 with a larger iodine atom (Compound 6) decreases activity, suggesting steric hindrance.

Modifying the N-isobutyl group to a cyclopropyl group (Compound 5) significantly enhances potency, indicating that a more rigid and compact substituent in this position may be favorable for binding.

These insights would then guide the next round of analogue synthesis. For example, further exploration of cyclic N-substituents could be warranted. Additionally, combinations of the most favorable modifications could be synthesized, such as a compound with a bromine at position 2, a chlorine at position 5, and an N-cyclopropyl group, to see if their positive effects on activity are additive. This iterative process of design, synthesis, and testing is central to lead optimization in drug discovery.

Advanced Applications and Future Research Directions of 2,5 Dibromo N Isobutylbenzamide

Utility as a Synthetic Intermediate for Complex Molecules

The true potential of 2,5-dibromo-N-isobutylbenzamide lies in its capacity to serve as a foundational element for the construction of intricate molecular structures. The dibrominated phenyl ring is ripe for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. This synthetic tractability makes it an invaluable intermediate.

Heterocyclic compounds are cornerstones of medicinal chemistry, forming the core of a vast number of pharmaceuticals. jetir.org Substituted benzamides are frequently employed as starting materials for the synthesis of these vital structures. mdpi.compjps.pk this compound is an ideal precursor for generating a diverse range of heterocyclic systems. The two bromine atoms can be sequentially or simultaneously replaced through transition-metal-catalyzed reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings.

For instance, intramolecular or intermolecular amination or etherification reactions, often catalyzed by palladium or copper, can lead to the formation of fused heterocyclic systems. The amide nitrogen itself can participate in cyclization reactions, or the isobutyl group can be modified to include functionalities that facilitate ring closure. The versatility of the dibromo substitution pattern allows for the construction of complex polycyclic and spirocyclic frameworks, which are of increasing interest in drug discovery. mdpi.comej-eng.org

Table 1: Potential Heterocyclic Scaffolds from this compound

Target Heterocycle Potential Reaction Type Reagents/Catalysts
Benzoxazole / Benzothiazole Intramolecular Cyclization Base, High Temperature
Indole / Azaindole Palladium-catalyzed Amination Buchwald-Hartwig Amination
Quinoline / Isoquinoline Friedländer Annulation Acid or Base Catalysis
Carbazole Double Suzuki Coupling Palladium Catalyst, Boronic Acid

This table is illustrative and presents hypothetical synthetic pathways based on established chemical principles for similar substituted benzamides.

Natural products are a rich source of inspiration for drug development. However, their complex structures often pose challenges for synthesis and modification. A common strategy is to synthesize simplified analogues that retain the key pharmacophoric features of the natural product while being more accessible synthetically. epdf.pub

The this compound scaffold can be used as a versatile building block to mimic portions of larger natural products. The N-isobutylbenzamide moiety can act as a bioisostere for various peptide or amide-containing natural products, while the dibrominated ring provides a platform for introducing substituents that mimic the spatial and electronic arrangement of the natural lead compound. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. nih.gov

Potential in Advanced Materials Science Applications

Beyond medicinal chemistry, the structural attributes of this compound suggest its potential utility in the field of materials science. The presence of two reactive bromine sites makes it a candidate for polymerization reactions. For example, poly(phenylene) derivatives could be synthesized via Yamamoto or Suzuki polycondensation, leading to conjugated polymers with potentially interesting optical and electronic properties.

Furthermore, the amide group is a well-known hydrogen-bonding motif. This directional, non-covalent interaction can be exploited to create self-assembling systems, such as supramolecular polymers, gels, or liquid crystals. The interplay between the rigid aromatic core and the flexible isobutyl chain could lead to the formation of ordered nanostructures. Some benzamide (B126) derivatives have been investigated for their nonlinear optical (NLO) properties, and it is conceivable that materials derived from this compound could exhibit similar characteristics. ej-eng.org

Theoretical Frameworks for Predictive Reactivity and Biological Profiling

Modern chemical research relies heavily on computational methods to predict molecular properties and guide experimental work. For substituted benzamides like this compound, several theoretical frameworks are employed to forecast their reactivity and potential biological activity. acs.orgresearchgate.net

Density Functional Theory (DFT) is a powerful quantum chemical method used to determine the electronic structure of molecules. nih.gov From DFT calculations, one can derive key descriptors:

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting how the molecule will interact with biological targets or other reagents. bohrium.comscispace.com

Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of a molecule's kinetic stability and chemical reactivity. nih.govscispace.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogues derived from this compound, QSAR could predict their antimicrobial, anticancer, or other activities based on calculated molecular descriptors, guiding the synthesis of more potent compounds. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.comresearchgate.net This method can be used to screen this compound and its derivatives against libraries of known drug targets, a process known as "target fishing," to identify potential therapeutic applications and mechanisms of action. nih.gov

Table 2: Theoretical Methods for Profiling Substituted Benzamides

Theoretical Method Principle Predicted Properties
Density Functional Theory (DFT) Solves the Schrödinger equation using electron density. nih.gov Molecular geometry, vibrational frequencies, electronic properties. nih.govbohrium.com
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface. scispace.com Reactive sites for electrophilic and nucleophilic attack. bohrium.comscispace.com
Frontier Molecular Orbital (HOMO/LUMO) Analysis Analyzes the highest occupied and lowest unoccupied molecular orbitals. scispace.com Chemical reactivity, kinetic stability, electronic transitions. nih.govscispace.com
Quantitative Structure-Activity Relationship (QSAR) Correlates molecular descriptors with biological activity. nih.gov Predictive models for bioactivity (e.g., antibacterial, antifungal). nih.gov

Emerging Methodologies and Perspectives in Substituted Benzamide Research

The field of substituted benzamide research is dynamic, with new synthetic methods and therapeutic concepts continually emerging. One significant trend is the development of novel catalytic systems for C-H functionalization, which allows for the direct modification of the benzamide scaffold without the need for pre-functionalized starting materials like their halogenated counterparts. researchgate.net This offers a more atom-economical and efficient route to novel analogues.

Another key perspective is the design of multi-target ligands, where a single benzamide-based molecule is engineered to interact with multiple biological targets implicated in a disease pathway. mdpi.com This approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comontosight.ai Computational methods are becoming increasingly integral to this process, enabling the in silico design and profiling of compounds before their synthesis. nih.gov

The future of research on compounds like this compound will likely involve an integrated approach, combining high-throughput synthesis, computational screening, and advanced biological evaluation. The synthetic versatility of this molecule makes it an excellent platform for creating large libraries of compounds for screening against a wide range of biological targets. As new synthetic methodologies and our understanding of disease biology advance, the potential applications for meticulously designed substituted benzamides will undoubtedly continue to expand. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

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